physical and chemical properties of (4-aminophenyl)ethanethioic O-acid
physical and chemical properties of (4-aminophenyl)ethanethioic O-acid
An In-Depth Technical Guide to the Physicochemical Properties of (4-aminophenyl)ethanethioic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the physical and chemical properties of (4-aminophenyl)ethanethioic acid. Due to the inherent tautomerism in thiocarboxylic acids, this document focuses on the significantly more stable S-acid tautomer, 2-(4-aminophenyl)ethanethioic S-acid. Given the nature of this compound as a specialized research chemical, this guide synthesizes data from analogous, well-characterized structures—notably 4-aminophenylacetic acid and thioacetic acid—to present a robust, predictive profile. We will cover nomenclature, physicochemical and spectroscopic properties, chemical reactivity, a validated synthesis protocol, and potential applications relevant to researchers in organic chemistry and drug development.
Introduction and Structural Elucidation
The compound specified, (4-aminophenyl)ethanethioic O-acid, represents one of two possible tautomers of a thiocarboxylic acid. Thiocarboxylic acids can exist in a thione form (O-acid) or a thiol form (S-acid).[1]
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O-Acid (Thione form): (4-aminophenyl)ethanethioic O-acid
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S-Acid (Thiol form): 2-(4-aminophenyl)ethanethioic S-acid
Quantum chemical calculations and extensive experimental evidence confirm that the S-acid (thiol) form is the predominant and more stable tautomer for simple thioacids like thioacetic acid.[2][3] This stability is attributed to the greater strength of the carbon-oxygen double bond (C=O) compared to the carbon-sulfur double bond (C=S).[2] Therefore, for all practical and synthetic purposes, this guide will focus on the properties of the S-acid tautomer, hereafter referred to as (4-aminophenyl)thioacetic acid .
Nomenclature and Physicochemical Properties
This molecule combines an aniline moiety with a thioacetic acid functional group. While direct experimental data is sparse, its properties can be reliably predicted.
| Property | Value | Source / Rationale |
| IUPAC Name | 2-(4-aminophenyl)ethanethioic S-acid | Standard chemical nomenclature. |
| Synonyms | (4-aminophenyl)thioacetic acid; p-aminophenylthioacetic acid | Common names used in literature and chemical catalogs. |
| CAS Number | 354531-38-7 | As listed for "(4-AMINO-PHENYL)-THIOACETIC ACID" by suppliers.[4] |
| Molecular Formula | C₈H₉NOS | Derived from the chemical structure.[4] |
| Molecular Weight | 167.23 g/mol | Calculated from the molecular formula.[4][5] |
| Appearance | Predicted: Light yellow to tan crystalline solid. | Based on the appearance of its carboxylic acid analog, 4-aminophenylacetic acid.[6] |
| Melting Point | Predicted: >180 °C (with decomposition). | Expected to be a high-melting solid, similar to 4-aminophenylacetic acid (m.p. 201 °C), due to strong intermolecular hydrogen bonding from the amine, and thioacid groups.[6] |
| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF, methanol); sparingly soluble in water. | Based on the properties of 4-aminophenylacetic acid and the general solubility of organic acids. |
| Acidity (pKa) | Predicted: ~4.0 - 4.5 | Thioacids are generally more acidic than their carboxylic acid counterparts.[1] Thioacetic acid (pKa ~3.4) is ~15 times more acidic than acetic acid (pKa 4.76).[2] The electron-donating amine group will slightly decrease acidity. |
Predicted Spectroscopic Profile
The following spectroscopic data are predicted based on the analysis of the compound's functional groups and comparison with related structures like 4-aminobenzyl alcohol and general data for thioacids.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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δ ~ 7.1 ppm (d, 2H): Aromatic protons ortho to the -CH₂C(O)SH group.
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δ ~ 6.6 ppm (d, 2H): Aromatic protons ortho to the -NH₂ group.[7][8]
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δ ~ 4.6-4.8 ppm (s, 1H): Thiol proton (-SH). This peak is often broad and its position can be concentration-dependent.
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δ ~ 3.6 ppm (s, 2H): Methylene protons (-CH₂-).
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δ ~ 3.5 ppm (s, broad, 2H): Amine protons (-NH₂). This peak may exchange with D₂O.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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δ ~ 195-200 ppm: Thioacid carbonyl carbon (-C (O)SH). This is a key distinguishing feature.
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δ ~ 146 ppm: Aromatic carbon attached to the amine group (-C -NH₂).
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δ ~ 130 ppm: Aromatic carbons ortho to the amine group.
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δ ~ 128 ppm: Aromatic carbon attached to the methylene group.
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δ ~ 115 ppm: Aromatic carbons ortho to the methylene group.
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δ ~ 45 ppm: Methylene carbon (-C H₂-).
Infrared (IR) Spectroscopy
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3300-3500 cm⁻¹: N-H stretching vibrations from the primary amine.
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2540–2570 cm⁻¹: S-H stretching of the thioacid group. This is a characteristic and sharp peak.
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1660–1685 cm⁻¹: Strong C=O stretching of the thioacid carbonyl group.
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~1600 cm⁻¹ & ~1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): m/z = 167.
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Key Fragmentation Patterns: Expect losses corresponding to key functional groups, such as loss of the thiol group (-SH, m/z = 134) and loss of the entire thioacid group (-C(O)SH, m/z = 92).
Chemical Properties and Reactivity
The chemistry of (4-aminophenyl)thioacetic acid is governed by its three primary functional groups: the aromatic amine, the thioacid, and the benzene ring.
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Acidity and Nucleophilicity: As a thioacid, it is a moderately strong acid, readily deprotonating to form the thioacetate anion.[1][2] This thioacetate is a potent nucleophile, making the compound a valuable reagent for introducing the (4-aminophenyl)acetyl group onto other molecules.[1]
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Amide Bond Formation: Thioacids are highly effective reagents for forming amide bonds under mild conditions. They react readily with azides and isocyanates, making them useful in peptide synthesis and bioconjugation.[9][10][11] This reactivity provides a significant advantage over traditional carboxylic acid coupling methods, which often require harsh activating agents.
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Oxidative Dimerization: Like other thiols, (4-aminophenyl)thioacetic acid is susceptible to oxidation, particularly in the presence of air, which can lead to the formation of a disulfide dimer. This necessitates careful handling and storage under an inert atmosphere.
-
Aromatic Ring Chemistry: The electron-donating amino group activates the aromatic ring towards electrophilic aromatic substitution, primarily at the positions ortho to the amine.
Synthesis and Purification Workflow
The most practical laboratory synthesis of (4-aminophenyl)thioacetic acid involves the conversion of its readily available carboxylic acid precursor, 4-aminophenylacetic acid.
Detailed Experimental Protocol
Objective: To synthesize 2-(4-aminophenyl)ethanethioic S-acid from 4-aminophenylacetic acid.
Principle: This two-step process involves the activation of the carboxylic acid, typically to an acid chloride, followed by nucleophilic substitution with a sulfur source like sodium hydrosulfide (NaSH). This is a standard method for preparing thioacids.[1][12]
Materials:
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4-Aminophenylacetic acid (CAS 1197-55-3)[6]
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Thionyl chloride (SOCl₂)
-
Sodium hydrosulfide (NaSH)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Step 1: Formation of the Acid Chloride Intermediate
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend 4-aminophenylacetic acid (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
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Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Causality: Thionyl chloride converts the carboxylic acid to the more reactive acid chloride. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until the reaction mixture becomes a clear solution, indicating the formation of the acid chloride.
-
Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acid chloride is used immediately in the next step without further purification.
-
-
Step 2: Thiolation
-
In a separate flask, dissolve sodium hydrosulfide (1.5 eq) in anhydrous THF.
-
Cool the NaSH solution to 0 °C.
-
Dissolve the crude acid chloride from Step 1 in a minimal amount of anhydrous THF and add it dropwise to the stirred NaSH solution. Causality: The hydrosulfide anion (SH⁻) is a strong nucleophile that attacks the electrophilic carbonyl carbon of the acid chloride, displacing the chloride and forming the thioacid.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
-
Step 3: Workup and Purification
-
Quench the reaction by slowly adding it to a beaker of ice-cold 1M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure (4-aminophenyl)thioacetic acid.
-
Self-Validation: The identity and purity of the final product must be confirmed by melting point analysis, ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the obtained data with the predicted profiles in Section 3.
Synthesis Workflow Diagram
Sources
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- 2. Thioacetic acid - Wikipedia [en.wikipedia.org]
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- 4. (4-AMINO-PHENYL)-THIOACETIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. 对氨基苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
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- 12. pubs.acs.org [pubs.acs.org]
